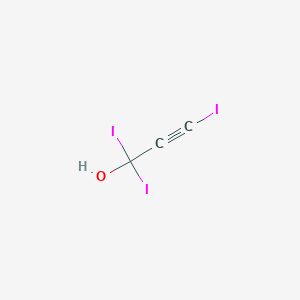
1,1,3-Triiodoprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triiodoprop-2-yn-1-ol is an organic compound with the molecular formula C₃H₃I₃O. It is characterized by the presence of three iodine atoms attached to a propynol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triiodoprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the iodination of propargyl alcohol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triiodoprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less iodinated derivatives or the removal of iodine atoms.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iodinated carboxylic acids, while reduction can produce less iodinated alcohols .
Scientific Research Applications
1,1,3-Triiodoprop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex iodinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying iodine’s role in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,3-Triiodoprop-2-yn-1-ol exerts its effects involves the interaction of its iodine atoms with various molecular targets. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. Additionally, the presence of multiple iodine atoms can enhance the compound’s ability to undergo specific chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1,1,2-Triiodoethane: Similar in having multiple iodine atoms but differs in the carbon backbone structure.
1,1,3-Triiodopropane: Similar in the number of iodine atoms but lacks the alkyne functionality.
2,3,5-Triiodobenzoic Acid: Contains three iodine atoms but is an aromatic compound.
Properties
CAS No. |
62201-54-1 |
|---|---|
Molecular Formula |
C3HI3O |
Molecular Weight |
433.75 g/mol |
IUPAC Name |
1,1,3-triiodoprop-2-yn-1-ol |
InChI |
InChI=1S/C3HI3O/c4-2-1-3(5,6)7/h7H |
InChI Key |
DXVPDARNSIAEEN-UHFFFAOYSA-N |
Canonical SMILES |
C(#CI)C(O)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















